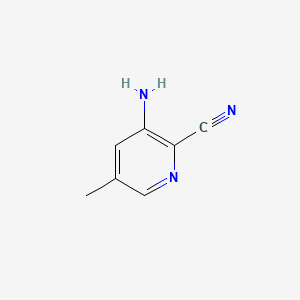

3-Amino-5-methylpyridine-2-carbonitrile

概要

説明

3-Amino-5-methylpyridine-2-carbonitrile, commonly referred to as AMPC, is an organic compound that has been extensively studied in the fields of chemistry, biochemistry, and physiology. AMPC is a nitrogen-containing heterocyclic compound with a pyridine ring as its core structure and is widely used as a reagent in organic synthesis. It is a versatile compound that has been used in a variety of scientific research applications such as drug development, peptide synthesis, and biocatalysis.

科学的研究の応用

Photophysical Properties Study

A study by Sakthi et al. (2017) focused on the photophysical properties of a closely related compound, 6-Amino-2-methylpyridine-3-carbonitrile, using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This research investigated the compound's optimized geometric structure, absorption spectra, and non-linear optical properties. It provided valuable insights into the photophysical characteristics of similar amino-methylpyridine-carbonitrile derivatives, which could be applicable in the development of photonic and electronic materials (Sakthi et al., 2017).

Synthesis of Biologically Active Derivatives

Jemmezi et al. (2014) reported on the synthesis and biological activity of novel benzothiazole pyridine derivatives derived from a compound structurally similar to 3-Amino-5-methylpyridine-2-carbonitrile. This work highlighted the potential of these derivatives in producing biologically active molecules that exhibit antibacterial and antifungal properties. Such studies underscore the utility of amino-methylpyridine-carbonitrile derivatives in the discovery of new antimicrobial agents (Jemmezi et al., 2014).

Antimicrobial and Antioxidant Activities

Research by Lagu and Yejella (2020) on the synthesis and characterization of novel 2‐amino-pyridine‐3‐carbonitrile derivatives explored their antimicrobial activities and antioxidant properties. The study demonstrated the promising biological activities of these derivatives, highlighting their potential in therapeutic applications. This emphasizes the significance of this compound and its derivatives in the development of compounds with medicinal properties (Lagu & Yejella, 2020).

Corrosion Inhibition

Verma et al. (2015) and Yadav et al. (2016) have both studied derivatives of this compound for their corrosion inhibition properties. These studies investigated the application of these derivatives as corrosion inhibitors for metals in acidic environments. The findings provide insights into the practical applications of amino-methylpyridine-carbonitrile derivatives in industrial settings, particularly in protecting metals from corrosion (Verma et al., 2015); (Yadav et al., 2016).

作用機序

Target of Action

It is suggested that the compound may have potential use for the treatment of inflammatory bowel disease , indicating that it could target pathways related to inflammation and immune response.

Biochemical Pathways

, its potential use in treating inflammatory bowel disease suggests it may influence pathways related to inflammation and immune response.

Result of Action

Given its potential use in treating inflammatory bowel disease , it may have effects on immune cells and inflammatory processes.

生化学分析

Biochemical Properties

3-Amino-5-methylpyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have antibacterial and bactericidal activity, which suggests interactions with bacterial cell wall synthesis enzymes and proteins involved in bacterial metabolism . The compound’s strong oil solubility and colorless denaturation properties also indicate potential interactions with lipid membranes and proteins involved in lipid metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell wall synthesis and metabolic processes, leading to cell death . Additionally, its potential to inhibit mold and bacteria indicates that it may interfere with fungal and bacterial cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and leading to cell death. The compound’s antibacterial and bactericidal properties suggest that it may also inhibit other essential enzymes involved in bacterial metabolism . Furthermore, its interactions with lipid membranes could disrupt membrane integrity and function, contributing to its antimicrobial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at 2-8°C and protected from light . Over time, its antibacterial and bactericidal activities may decrease due to degradation. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and bactericidal activity without significant toxic effects. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in bacterial cell wall synthesis and metabolism . The compound’s antibacterial properties suggest that it may inhibit key enzymes in these pathways, leading to reduced metabolic flux and altered metabolite levels. Additionally, its interactions with lipid membranes indicate potential effects on lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s strong oil solubility suggests that it may be transported via lipid transporters and accumulate in lipid-rich tissues . Its distribution within cells may also be influenced by its interactions with lipid membranes and proteins involved in membrane transport.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to localize in lipid membranes and other lipid-rich compartments within cells . Targeting signals and post-translational modifications may direct it to specific organelles, where it can exert its antibacterial and bactericidal effects. Its interactions with lipid membranes and proteins involved in membrane transport further influence its subcellular localization and activity.

特性

IUPAC Name |

3-amino-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVNTMJPGTZBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694118 | |

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001635-30-8 | |

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)